5J-4 is synthesized from isonicotinic acid and potassium hydroxide through a series of chemical reactions involving carbon disulfide and hydrazine hydride. The resulting product is characterized as a ligand that can coordinate with transition metals to form complexes. Its classification falls under the category of thiol-based ligands in coordination chemistry, which are known for their ability to stabilize metal ions through chelation.
The synthesis of 5J-4 involves several steps:
The yield of this synthesis method was reported at approximately 62%, with a melting point ranging from 210 to 212 degrees Celsius .
The molecular structure of 5J-4 features a triazole ring with an amino group and a pyridine moiety. The key structural components include:
Nuclear magnetic resonance spectroscopy data supports the structure, showing distinct chemical shifts indicative of the ligand's electronic environment. For example, the proton nuclear magnetic resonance data reveals signals corresponding to the amino protons and aromatic protons, confirming the presence of both functional groups in the compound .
5J-4 participates in various chemical reactions primarily through its role as a ligand in coordination complexes:
The formation of these complexes often leads to significant changes in physical properties compared to the free ligand, including altered solubility and stability .
The mechanism by which 5J-4 exerts its effects primarily involves its coordination with metal ions:
The effectiveness of 5J-4 as a ligand can be attributed to its ability to stabilize various oxidation states of metal ions through these coordination interactions .
5J-4 exhibits several notable physical and chemical properties:
Characterization techniques such as infrared spectroscopy reveal characteristic absorption bands corresponding to functional groups present in 5J-4, including N-H stretching vibrations and C=S stretching modes .
5J-4 has several scientific applications due to its unique properties:
The evolution of calcium channel blockers (CCBs) provides essential context for understanding 5J-4's significance. Initial CCB development focused on voltage-operated calcium channels (VOCCs):
The identification of CRAC channels as distinct entities triggered a search for SOCE-specific inhibitors:
5J-4 represents an evolution in this trajectory. Developed as a synthetic thienopyrimidine analogue, it achieves nanomolar potency against Orai1-mediated Ca²⁺ influx while exhibiting minimal activity against VOCCs or other ion channels. Its discovery stemmed from systematic screening of compounds designed to disrupt STIM-Orai interactions [1] [4].
Table 1: Generations of Calcium Channel Inhibitors
Generation | Representative Compounds | Primary Target(s) | Clinical Limitations |
---|---|---|---|
First (1960s) | Verapamil, Nifedipine | L-type VOCCs | Cardiovascular focus; SOCE inefficacy |
Early SOCE | SKF-96365, 2-APB | SOCE (non-specific) | Off-target effects on VOCCs/TRP channels |
STIM/Orai Era | Synta66, CM4620 | Orai1/CRAC channels | Peptidic instability (Synta66); Narrow therapeutic index |
Thienopyrimidines | 5J-4 | CRAC (STIM-Orai coupling) | Under investigation; Preclinical efficacy in inflammation |
Thienopyrimidines are bioisosteres of purines, characterized by a fused thiophene-pyrimidine ring system. Their structural versatility enables diverse biological targeting, particularly kinase inhibition. 5J-4 belongs to this broader pharmacophore class but features distinct modifications:
Table 2: Structural Comparison of Thienopyrimidine Isomers vs. 5J-4
Compound Type | Core Structure | Prototype Examples | Primary Biological Targets |
---|---|---|---|
Thieno[2,3-d]pyrimidine | Linearly fused thiophene-Pyrimidine | Olmutinib (EGFR inhibitor) | Kinases (EGFR, PI3K) |
Thieno[3,2-d]pyrimidine | Angular fusion | Pictilisib (PI3K inhibitor) | Kinases, HDAC |
Thieno[3,4-d]pyrimidine | Less common angular fusion | Research compounds | Underexplored |
5J-4 | Non-classical: Furan-Naphthalene-Thiourea | None (Unique) | CRAC channels (STIM-Orai) |
5J-4 exhibits potent and selective SOCE blockade with significant functional consequences in cellular and disease models:
Table 3: Documented Pharmacological Effects of 5J-4
Model System | Key Findings | Proposed Mechanism | Reference |
---|---|---|---|
HeLa-Orai1+STIM1 cells | IC₅₀ ~100 nM for SOCE inhibition | Direct CRAC channel blockade | [1] |
Mouse Th17 cells | Inhibition of IL-17 production; Downregulation of RORγt | NFAT inactivation due to Ca²⁺ signal loss | [1] [4] |
EAE mouse model | Reduced clinical scores; Decreased CD4⁺ T-cell CNS infiltration | Suppressed T-cell activation/migration | [1] [4] |
HCT116 colon cancer | ROS induction; Apoptosis & mitotic catastrophe (IC₅₀ 0.6 µM) | Disruption of Ca²⁺-dependent mitochondrial metabolism | [9] |
These findings position 5J-4 as a valuable tool compound for dissecting SOCE-dependent signaling and a potential lead for diseases driven by pathological CRAC channel activity. Its efficacy in reducing inflammation and neurodegeneration in EAE highlights its therapeutic potential for multiple sclerosis and related conditions, warranting further optimization and safety profiling.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7